2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride
Overview
Description
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride is a chemical compound with diverse application prospects in various fields of research and industry, including material science, biochemistry, and pharmaceutical development . It is known for its versatile small molecule scaffold, making it a valuable building block in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride typically involves the reaction of 2-aminobenzenesulfonamide with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous medium
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with glycine to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Controlled temperature and pH: To maintain optimal reaction conditions
Purification steps: Including crystallization and filtration to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acid derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Sulfonic acid derivatives
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminobenzenesulfonamido)propanoic acid hydrochloride
- 2-(2-Aminobenzenesulfonamido)butanoic acid hydrochloride
- 2-(2-Aminobenzenesulfonamido)pentanoic acid hydrochloride
Uniqueness
2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMCDIAHYGVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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